molecular formula C6H7IN2 B12447124 6-Iodo-2-methylpyridin-3-amine

6-Iodo-2-methylpyridin-3-amine

Cat. No.: B12447124
M. Wt: 234.04 g/mol
InChI Key: BVLSAASGMOMFAN-UHFFFAOYSA-N
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Description

6-Iodo-2-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-methylpyridin-3-amine typically involves the iodination of 2-methylpyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions, optimized for higher yields and purity. The process would typically be carried out in reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Iodo-2-methylpyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It serves as a precursor in the synthesis of bioactive molecules that can be used in various biological assays.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes, contributing to advancements in these industries.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s lipophilicity and metabolic stability, impacting its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-6-methylpyridin-3-amine: Similar in structure but with the iodine and methyl groups at different positions.

    5-Bromo-2-methylpyridin-3-amine: Another halogenated derivative with a bromine atom instead of iodine.

    2-Methylpyridin-3-amine: Lacks the halogen substituent, making it less reactive in certain chemical reactions.

Uniqueness

6-Iodo-2-methylpyridin-3-amine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

6-iodo-2-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLSAASGMOMFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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